![molecular formula C16H13N3O2 B12539110 4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline CAS No. 651717-40-7](/img/structure/B12539110.png)
4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina es un compuesto orgánico que presenta un grupo benzodioxol unido a un anillo de pirazol, que está conectado a una porción de anilina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina normalmente involucra los siguientes pasos:
Formación del Grupo Benzodioxol: Esto se puede lograr mediante la ciclación de catecol con formaldehído.
Síntesis del Anillo de Pirazol: El anillo de pirazol se puede sintetizar haciendo reaccionar hidrazina con una 1,3-dicetona.
Reacciones de Acoplamiento: Los intermediarios de benzodioxol y pirazol se acoplan luego utilizando un catalizador adecuado, como paladio, bajo condiciones controladas para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo anilina puede participar en reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Agentes halogenantes como bromo o agentes clorantes.
Productos Principales
Oxidación: Formación de las quinonas correspondientes.
Reducción: Formación de las aminas correspondientes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluida la actividad anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o interactuar con receptores, lo que lleva a una respuesta biológica. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-(2H-1,3-benzodioxol-5-il)benzoico
- 4-(2H-1,3-benzodioxol-5-il)butan-2-ol
- 3-(1,3-Benzodioxol-5-il)acrilaldehído
Singularidad
4-[3-(2H-1,3-Benzodioxol-5-il)-1H-pirazol-5-il]anilina es única debido a su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
651717-40-7 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline |
InChI |
InChI=1S/C16H13N3O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9,17H2,(H,18,19) |
Clave InChI |
UZPPICWYCGUMGM-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


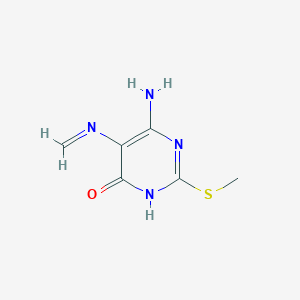
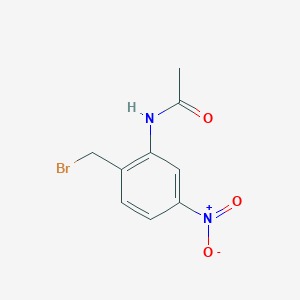
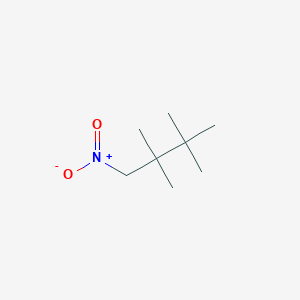

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
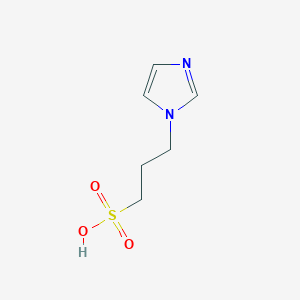
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
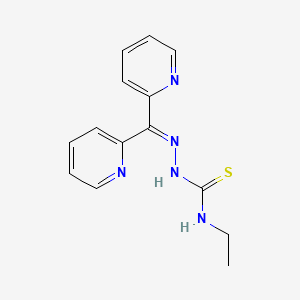
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
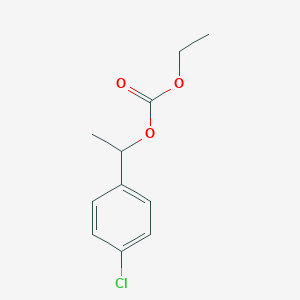


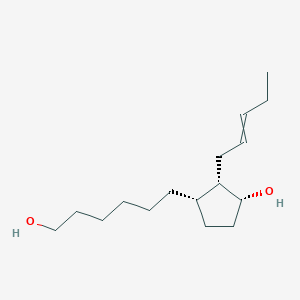
boranyl](/img/structure/B12539103.png)
